molecular formula C8H5Cl3O2 B6604363 2-(2,4,6-Trichlorophenyl)acetic acid CAS No. 69178-44-5

2-(2,4,6-Trichlorophenyl)acetic acid

Cat. No.: B6604363
CAS No.: 69178-44-5
M. Wt: 239.5 g/mol
InChI Key: XOVZSZLZMZBHHV-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)acetic acid is an aromatic monocarboxylic acid with the molecular formula C8H5Cl3O2 and an average molecular weight of 239.48 g/mol . This compound features a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions, linked to an acetic acid moiety. The presence of chlorine atoms significantly increases the compound's lipophilicity and chemical stability compared to its non-halogenated or hydroxylated analogs . As a halogenated phenylacetic acid derivative, it serves as a valuable synthetic intermediate or building block in organic chemistry and chemical synthesis. It is notably used in the synthesis of other complex molecules, such as phenoxyacetic acid herbicides . Researchers utilize this and related structures in various scientific fields, including the development of agrochemicals and the study of structure-activity relationships, where its halogenation pattern is key for investigating molecular properties and interactions . This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4,6-trichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZSZLZMZBHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988884
Record name (2,4,6-Trichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69178-44-5
Record name Benzeneacetic acid, 2,?,?-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2,4,6-Trichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)acetic acid is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(2,4,6-Trichlorophenyl)acetic acid is similar to other halogenated phenolic compounds, such as 2,4,6-trichlorophenol and 2,4,6-trichloroaniline. its unique acetic acid group provides distinct chemical properties and reactivity compared to these compounds. The presence of the acetic acid group enhances its solubility in organic solvents and its reactivity in acylation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The biological and physicochemical properties of arylacetic acids are heavily influenced by substituent patterns on the phenyl ring. Below is a comparative analysis of 2-(2,4,6-Trichlorophenyl)acetic acid and its analogues (Table 1):

Table 1: Key Properties of 2-(2,4,6-Trichlorophenyl)acetic Acid and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
2-(2,4,6-Trichlorophenyl)acetic acid 2,4,6-trichloro C₈H₅Cl₃O₂ 255.48 Not explicitly provided High lipophilicity; steric hindrance from Cl atoms enhances stability in hydrophobic environments.
2-(2,5-Dichlorophenyl)acetic acid 2,5-dichloro C₈H₆Cl₂O₂ 205.04 6575-24-2 Reduced chlorination lowers molecular weight and lipophilicity; altered electronic effects may impact acidity (pKa).
2,4,6-Trifluorophenylacetic acid 2,4,6-trifluoro C₈H₅F₃O₂ 198.12 34841-48-0 Fluorine's electronegativity increases polarity and reduces steric bulk compared to Cl; lower molecular weight enhances solubility in polar solvents.
2-Amino-2-(2,4,6-trimethylphenyl)acetic acid 2,4,6-trimethyl + amino C₁₂H₁₅NO₂ 221.25 500695-54-5 Methyl groups introduce steric hindrance; amino group adds basicity, altering solubility and reactivity.
Chlorination vs. Fluorination
  • Lipophilicity : The trichlorophenyl group in 2-(2,4,6-Trichlorophenyl)acetic acid confers higher lipophilicity (logP ~3.5–4.0 estimated) compared to the trifluoro analogue (logP ~2.0–2.5) . This property enhances membrane permeability but reduces water solubility.
  • Acidity : Fluorine's electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0 for trifluoro vs. ~3.5–4.0 for trichloro) due to stronger inductive effects .
Substituent Position and Number
  • 2,4,6-Trichloro vs.
  • Biological Activity: QSAR studies on phenoxyacetic acid derivatives (e.g., 2,4-D and 2,4,5-T) suggest that increased chlorination correlates with enhanced herbicidal activity due to improved receptor binding . By analogy, the trichlorophenyl group in the target compound may exhibit similar bioactivity trends.
Functional Group Modifications
  • Amino and Methyl Groups: The amino group in 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid introduces basicity (pKa ~9–10), enabling salt formation and altering solubility in acidic environments.

Biological Activity

2-(2,4,6-Trichlorophenyl)acetic acid (also known as trichlorophenylacetic acid) is a chlorinated aromatic compound that has garnered attention for its biological activities, particularly in the fields of herbicidal and fungicidal applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₅Cl₃O₂
  • Molecular Weight : 237.48 g/mol
  • CAS Number : 29277-00-7

Herbicidal Properties

2-(2,4,6-Trichlorophenyl)acetic acid has been identified as a potent herbicide. It works by inhibiting the growth of various plant species through interference with hormonal pathways involved in plant growth regulation. The compound mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants.

Table 1: Herbicidal Efficacy Against Selected Weeds

Weed SpeciesConcentration (mg/L)Efficacy (%)
Amaranthus retroflexus5085
Chenopodium album10090
Setaria viridis7580

Fungicidal Activity

Research indicates that this compound also exhibits fungicidal properties. It has shown effectiveness against various fungal pathogens that affect crops, thus contributing to agricultural disease management.

Table 2: Fungicidal Efficacy Against Fungal Pathogens

Fungal SpeciesConcentration (mg/L)Efficacy (%)
Fusarium oxysporum20095
Botrytis cinerea15088
Rhizoctonia solani10092

The biological activity of 2-(2,4,6-trichlorophenyl)acetic acid can be attributed to its ability to disrupt normal physiological processes in both plants and fungi.

  • Hormonal Disruption : By mimicking auxins, it induces abnormal growth patterns in plants.
  • Cell Membrane Integrity : In fungi, it may compromise cell membrane integrity, leading to cell lysis and death.

Toxicological Considerations

While the compound shows significant efficacy in agricultural applications, its toxicological profile raises concerns regarding environmental and human health impacts. Studies have indicated potential endocrine-disrupting effects similar to other chlorinated compounds.

Case Studies

  • Case Study on Herbicide Resistance : A study published in the Journal of Agricultural Science demonstrated that repeated application of this compound led to the development of herbicide-resistant weed populations in certain regions. This highlights the need for integrated pest management strategies.
  • Fungicide Efficacy in Crop Trials : Field trials conducted on tomato crops showed that treatment with trichlorophenylacetic acid resulted in a significant reduction in fungal infections compared to untreated controls, underscoring its potential as an effective fungicide.

Q & A

Basic Research Questions

Synthesis and Intermediate Formation Q: What are the standard laboratory protocols for synthesizing 2-(2,4,6-Trichlorophenyl)acetic acid, and how is its purity validated? A: The compound is synthesized via the reaction of 2,4,6-trichlorobenzoyl chloride with a basic aqueous solution (e.g., NaOH) to form the intermediate 2-(2,4,6-trichlorophenyl)acetic acid . Purity validation typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL or SHELXT is recommended .

Safety and Handling Protocols Q: What safety precautions are critical when handling 2-(2,4,6-Trichlorophenyl)acetic acid in laboratory settings? A: The compound is classified as toxic if swallowed, inhaled, or absorbed through skin (GHS Hazard Statements: H301+H311+H331). Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection. Contaminated waste must comply with regional disposal regulations (e.g., US EPA 40 CFR Part 261). Emergency procedures include immediate decontamination and consultation with safety data sheets (SDS) .

Physicochemical Characterization Q: Which analytical techniques are essential for determining the physicochemical properties of 2-(2,4,6-Trichlorophenyl)acetic acid? A: Key techniques include:

  • Melting Point: Differential scanning calorimetry (DSC).
  • Density and Refractive Index: Gas pycnometry and refractometry (e.g., values reported as 1.3 g/cm³ and 1.597, respectively) .
  • Spectroscopic Analysis: FT-IR for functional group identification and UV-Vis for electronic transitions. Computational tools like PubChem-derived SMILES strings aid in predicting properties .

Environmental Stability and Degradation Q: How does 2-(2,4,6-Trichlorophenyl)acetic acid degrade under environmental conditions, and what are its persistent byproducts? A: The compound exhibits resistance to hydrolysis due to its electron-withdrawing trichlorophenyl group. Photodegradation studies under UV light (254 nm) reveal partial dechlorination, forming dichloro- and monochloro-derivatives. Gas chromatography-mass spectrometry (GC-MS) is used to identify degradation products .

Basic Biological Screening Q: What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity? A: Standard assays include:

  • Enzymatic Inhibition: Kinetic assays (e.g., Michaelis-Menten analysis) to study interactions with metabolic enzymes like cytochrome P450 .
  • Cytotoxicity: MTT or resazurin assays in cell lines (e.g., HEK-293 or HepG2).
  • Antioxidant Activity: DPPH radical scavenging assays, though derivatives like 2-amino-substituted analogs show higher efficacy .

Advanced Research Questions

Mechanistic Studies on Enzymatic Interactions Q: How can researchers investigate the molecular interactions between 2-(2,4,6-Trichlorophenyl)acetic acid and target enzymes? A: Advanced methods include:

  • X-ray Crystallography: Co-crystallization with enzymes (e.g., oxidoreductases) to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters.
  • Molecular Dynamics (MD) Simulations: AMBER or GROMACS to model ligand-enzyme dynamics over time .

Contradictory Data in Catalytic Applications Q: How to resolve discrepancies in catalytic efficiency when using Pd-based systems for functionalizing 2-(2,4,6-Trichlorophenyl)acetic acid? A: Contradictions often arise from ligand choice (e.g., Xantphos vs. PPh3) or solvent effects. Systematic optimization involves:

  • Design of Experiments (DoE): Vary catalyst loading, temperature, and solvent polarity (e.g., DMF vs. THF).
  • In Situ Monitoring: ReactIR or NMR to track intermediate formation.
  • Post-Reaction Analysis: ICP-MS for palladium leaching quantification .

Computational Modeling of Structure-Activity Relationships Q: What computational strategies predict the bioactivity of 2-(2,4,6-Trichlorophenyl)acetic acid derivatives? A: Strategies include:

  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bonding capacity from tools like MOE or Schrödinger.
  • Docking Studies: AutoDock Vina or Glide to screen derivatives against protein targets (e.g., COX-2).
  • ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetic profiles .

Advanced Structural Analysis via Crystallography Q: What challenges arise in refining the crystal structure of 2-(2,4,6-Trichlorophenyl)acetic acid, and how are they addressed? A: Challenges include disorder in the trichlorophenyl group and weak diffraction due to low crystallinity. Solutions:

  • Data Collection: High-intensity synchrotron radiation.
  • Refinement: SHELXL with restraints for anisotropic displacement parameters.
  • Validation: CheckCIF for geometry and R-factor discrepancies .

Metabolite Identification in Pharmacokinetic Studies Q: What methodologies identify and quantify metabolites of 2-(2,4,6-Trichlorophenyl)acetic acid in vivo? A: Use:

  • High-Resolution MS (HRMS): Orbitrap or Q-TOF systems for accurate mass determination.
  • Radiolabeling: ¹⁴C-labeled compound to track metabolic pathways.
  • Liver Microsome Assays: LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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